Ponicidin

Description

Natural Occurrence in Rabdosia rubescens and Related Isodon Species

Ponicidin demonstrates a widespread natural distribution across multiple genera within the Lamiaceae family, with particular concentration in Rabdosia rubescens and various Isodon species. Rabdosia rubescens, commonly known in traditional Chinese medicine as "Binglingcao," "Donglingcao," and "Shanxiangcao," serves as the primary natural source for this compound extraction. This perennial herbaceous plant exhibits extensive geographical distribution throughout the Yellow River and Yangtze River basins in China, with the main production area concentrated in Jiyuan, Henan Province. The plant has achieved recognition as a "National Geographical Indication Protected Product" since 2006, with cultivation areas reaching approximately 1400 hectares by 2015.

The phytochemical profile of Rabdosia rubescens reveals this compound as one of three major diterpenoid constituents, alongside enmein and oridonin. Research indicates that this compound content varies significantly based on harvesting timing and plant part selection. Comprehensive analysis of Rabdosia rubescens collected from July to October demonstrates optimal this compound concentrations during August and September, with leaf tissues containing substantially higher concentrations compared to whole plant preparations. Quantitative analysis reveals this compound content ranging from 0.127% to 0.216% in whole plant material, with peak concentrations of 0.34% observed in optimally processed leaf extracts.

Within the Isodon genus, this compound occurrence extends across multiple species, including Isodon japonicus and Isodon trichocarpus, both native to Japan. These terrestrial plants, collectively known as "Isodon herb" or "Enmei-so" in traditional Japanese medicine, have been utilized as bitter stomachics for centuries. The diterpenoid composition in these species demonstrates considerable variability, with this compound content significantly influenced by the ratio between leaves and stems in harvested material. Isodon adenolomus represents another significant natural source of this compound, particularly relevant for pharmaceutical applications due to its consistent diterpenoid profile.

The biosynthetic pathway for this compound within these plant species involves complex enzymatic processes characteristic of ent-kaurane diterpenoid synthesis. Environmental factors, including geographical location, climate conditions, and seasonal variations, substantially influence this compound accumulation patterns. Research demonstrates that specific cultivation conditions and harvesting methodologies can optimize this compound yields, with mild temperature drying conditions and minimal mechanical processing preserving compound integrity.

Extraction and Isolation Techniques for this compound

Contemporary extraction methodologies for this compound encompass diverse approaches, ranging from traditional solvent extraction to sophisticated chromatographic separation techniques. Comprehensive evaluation of extraction parameters reveals that continuous reflux extraction using methanol as the primary solvent for eight hours yields optimal this compound recovery rates from Rabdosia rubescens plant material. This methodology demonstrates superior performance compared to alternative solvents including ethanol and acetone, as well as alternative extraction techniques such as ultrasonic extraction and maceration.

Large-scale this compound isolation protocols typically commence with extensive preliminary processing of dried plant material. Standard procedures involve extracting five kilograms of dry Rabdosia rubescens powder with ten times the volume of 95% ethanol for three consecutive eight-hour periods. The combined extracts undergo vacuum concentration at 60°C to one-fifth original volume, followed by activated carbon decolorization treatment performed twice for two-hour durations. The resulting concentrated extract, typically yielding approximately 245 grams from five kilograms starting material, undergoes silica gel column chromatography using petroleum ether-ethyl acetate gradient elution systems.

Advanced chromatographic separation employs two-dimensional counter-current chromatography systems for simultaneous this compound and oridonin isolation. This sophisticated approach utilizes high-speed counter-current chromatography in the first dimension with a total column volume of 146 milliliters, coupled with preparative upright counter-current chromatography in the second dimension featuring a 1500 milliliter column volume. The interface incorporates a specialized column-switching system equipped with a 50-milliliter sample loop, enabling comprehensive transfer of target compounds between separation dimensions.

Optimized solvent systems for two-dimensional separation consist of n-hexane-ethyl acetate-methanol-water combinations in ratios of 1:5:1:5 and 3:5:3:5 volume to volume. This methodology achieves satisfactory resolution and peak capacity for this compound isolation, with typical separation cycles completed within nine hours. Processing approximately 250 milligrams of crude extract per injection yields approximately 10 milligrams of this compound at purities exceeding 95% as determined by high-performance liquid chromatography analysis.

Liquid-liquid extraction protocols for this compound quantification employ ethyl acetate as the primary extraction solvent from biological matrices. These procedures demonstrate extraction recoveries exceeding 70% with precision values below 12.45% for quality control samples. The methodology exhibits linear calibration ranges from 2 to 1000 nanograms per milliliter, with lower limits of quantification established at 0.1 micrograms per milliliter.

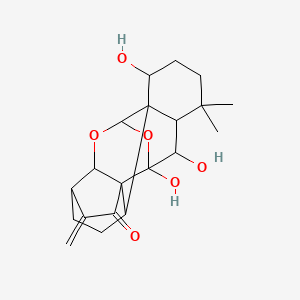

Structural Elucidation and Spectroscopic Characterization

Comprehensive structural characterization of this compound employs multiple spectroscopic techniques, providing detailed molecular information essential for pharmaceutical and research applications. Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural elucidation, with both proton and carbon-13 nuclear magnetic resonance spectra providing critical molecular connectivity information. Electrospray ionization mass spectrometry complements nuclear magnetic resonance analysis, confirming molecular weight and fragmentation patterns characteristic of the ent-kaurane diterpenoid structure.

Terahertz Time-Domain Spectroscopy represents an innovative analytical approach for this compound characterization, investigating spectral characteristics within the frequency range of 0.1 to 2.3 terahertz. This methodology reveals distinctive absorption peaks at 1.85, 1.96, and 2.22 terahertz specific to this compound, contrasting with oridonin absorption patterns. Density functional theory calculations using Materials Studio software and Perdew-Burke-Ernzerhof density functional support experimental findings, elucidating molecular vibration modes responsible for characteristic peak generation.

High-performance liquid chromatography coupled with ultraviolet detection provides reliable quantitative analysis for this compound determination. Optimized chromatographic conditions employ Zorbax Eclipse extended database carbon-18 analytical columns with isocratic mobile phases consisting of methanol-water-phosphoric acid in 45:55:0.01 volume ratios. These conditions achieve baseline separation of this compound from related compounds within ten-minute analysis cycles.

Liquid chromatography-tandem mass spectrometry methodologies utilize multiple reaction monitoring for this compound quantification, employing precursor to product ion transitions of mass-to-charge ratio 363.3 to 345.2. Chromatographic separation utilizes biological discovery sciences Hypersil carbon-18 columns with mobile phases containing acetonitrile-5 millimolar ammonium acetate with 0.1% acetic acid in 25:75 volume ratios. These analytical conditions demonstrate exceptional sensitivity and selectivity for this compound determination in complex biological matrices.

Molecular dynamics simulations combined with experimental crystallographic data provide comprehensive structural insights into this compound's three-dimensional configuration and intermolecular interactions. Computational analysis reveals specific binding characteristics with target proteins, including stabilization of Keap1-PGAM5 complex formation through induced conformational changes. Crystal structure simulations using density functional theory calculations confirm experimental spectroscopic observations, validating the reliability of analytical methodologies.

Properties

Molecular Formula |

C20H26O6 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one |

InChI |

InChI=1S/C20H26O6/c1-8-9-4-5-10-18-11(21)6-7-17(2,3)12(18)14(23)20(24)19(10,13(8)22)15(9)25-16(18)26-20/h9-12,14-16,21,23-24H,1,4-7H2,2-3H3 |

InChI Key |

WHRDRHNMTIXZNY-UHFFFAOYSA-N |

SMILES |

CC1(CCC(C23C1C(C4(C56C2CCC(C5OC3O4)C(=C)C6=O)O)O)O)C |

Canonical SMILES |

CC1(CCC(C23C1C(C4(C56C2CCC(C5OC3O4)C(=C)C6=O)O)O)O)C |

Pictograms |

Irritant |

Synonyms |

ponicidin |

Origin of Product |

United States |

Preparation Methods

Solvent Extraction and Initial Isolation

Fresh or dried plant material is ground into a fine powder and subjected to sequential solvent extraction. Ethanol or methanol (70–80% v/v) is commonly used due to its efficacy in dissolving diterpenoids. After maceration or Soxhlet extraction, the crude extract is concentrated under reduced pressure. Preliminary fractionation often involves partitioning with non-polar solvents (e.g., petroleum ether) to remove lipids, followed by ethyl acetate or chloroform to enrich diterpenoids.

Table 1: Solvent Extraction Efficiency for this compound

Chromatographic Purification

Column chromatography remains the cornerstone of this compound purification. Silica gel (200–300 mesh) with gradient elution (chloroform:methanol, 20:1 to 5:1) effectively separates this compound from co-eluting compounds. High-performance liquid chromatography (HPLC) with C18 reverse-phase columns further enhances purity. For instance, a mobile phase of acetonitrile and 5 mM ammonium acetate (25:75 v/v) achieves baseline separation of this compound, oridonin, and rosmarinic acid.

Chemical Synthesis and Structural Modification

While natural extraction dominates this compound production, synthetic approaches enable structural diversification and yield optimization. Recent advances in diterpenoid synthesis, particularly for oridonin analogs, provide insights into this compound’s synthetic accessibility.

Semi-Synthesis from Oridonin

Oridonin, a more abundant congener in Rabdosia rubescens, serves as a precursor for this compound synthesis. Key steps involve regioselective oxidation and stereospecific functionalization. For example, rhodium-catalyzed aziridination of oridonin’s D-ring olefin yields intermediates that undergo acid-mediated deprotection to generate this compound analogs.

Table 2: Reaction Conditions for Oridonin-to-Ponicidin Conversion

| Entry | Catalyst | DPH (equiv) | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Rh₂(esp)₂ | 2.2 | rt | 12 | 69 |

| 7 | Rh₂(esp)₂ | 1.5 | rt | 12 | 66 |

Total Synthesis Challenges

Total synthesis of this compound is complicated by its fused tetracyclic scaffold and multiple stereocenters. Current efforts focus on late-stage C–H functionalization to install the C-14 hydroxyl group, a hallmark of this compound’s structure. Transition-metal catalysts, including palladium and iridium complexes, are under investigation for selective oxidations.

Analytical Validation and Quality Control

Ensuring this compound’s chemical integrity requires robust analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification and purity assessment.

LC-MS/MS Quantification

A validated LC-MS/MS method employs electrospray ionization in positive/negative ion modes, with multiple reaction monitoring (MRM) for specificity. Calibration curves for this compound exhibit linearity from 2–1,000 ng/mL, with intra-day precision <12.45% and accuracy ≥96.99%. Liquid-liquid extraction using ethyl acetate achieves recoveries >70%, minimizing matrix effects.

Table 3: LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | BDS Hypersil C18 (100 × 2.1 mm) |

| Mobile Phase | Acetonitrile:5 mM NH₄Ac (25:75) |

| Ionization Mode | Positive/Negative |

| MRM Transition | 363.3 → 345.2 |

Scalability and Industrial Considerations

Natural extraction remains the most cost-effective method for large-scale this compound production, with yields up to 3.1 mg/g dry plant material . However, synthetic routes offer advantages for structural analogs with enhanced bioavailability. Industrial protocols prioritize solvent recycling and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Antitumor Activity

Ponicidin exhibits significant antitumor effects across various cancer types, including colorectal cancer, hepatocellular carcinoma, lung cancer, and pancreatic cancer. The following sections summarize key findings from recent studies.

Colorectal Cancer

A study investigated this compound's effects on HT29 colorectal cancer cells, demonstrating that it induces G1 cell cycle arrest and apoptosis. Treatment with this compound resulted in a marked reduction in cell proliferation and an increase in apoptotic markers such as caspase-3 and Bax. Specifically, a concentration of 50 µg/ml led to a fourfold suppression of growth and a 67% increase in cell death. The mechanism involved the activation of the p38 signaling pathway while inhibiting AKT and MEK pathways, suggesting that this compound may serve as a novel cytotoxic agent for colorectal cancer treatment .

Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC), this compound has been shown to inhibit cell proliferation and migration by targeting the Keap1-PGAM5 complex. This interaction promotes mitochondrial apoptosis through reactive oxygen species (ROS) production. In vivo studies using BALB/c nude mouse models confirmed that this compound effectively inhibited tumor growth while promoting apoptosis in HCC cells .

Pancreatic Cancer

Research on pancreatic cancer cell lines revealed that this compound enhances radiosensitivity when combined with irradiation. In vitro clonogenic assays indicated that this compound significantly reduced survival rates in various pancreatic cancer cell lines, outperforming oridonin in effectiveness. This suggests that this compound could be a valuable adjunct therapy in combination with standard chemotherapy or radiotherapy for pancreatic cancer .

Comparative Efficacy

To illustrate the comparative efficacy of this compound against other treatments, the following table summarizes its effects alongside oridonin, another diterpenoid with similar properties.

Case Studies and Clinical Implications

Several case studies have highlighted this compound's potential as a therapeutic agent:

- Colorectal Cancer Study : A laboratory study demonstrated that this compound significantly reduced cell viability in HT29 cells and induced apoptosis through specific signaling pathways .

- Hepatocellular Carcinoma Research : In vivo experiments showed that this compound effectively inhibited tumor growth in mouse models while promoting mitochondrial apoptosis .

- Pancreatic Cancer Trials : Investigations into the combination of this compound with radiotherapy revealed enhanced therapeutic efficacy compared to standard treatments alone .

Mechanism of Action

The mechanism of action of Ponicidin is not fully understood, but it is believed to interact with various molecular targets and pathways. The hydroxyl groups may form hydrogen bonds with biological molecules, affecting their function. The compound’s unique structure may also enable it to interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Ponicidin: Another complex organic compound with a similar hexacyclic structure.

Rubescensine B: Shares structural similarities and potential biological activities.

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups and the presence of a methylidene group, which may confer distinct chemical and biological properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.